molecular formula C22H44N6O10 B8251265 Azido-PEG10-azide

Azido-PEG10-azide

Cat. No.: B8251265
M. Wt: 552.6 g/mol
InChI Key: NLHKJEYZBGTRDB-UHFFFAOYSA-N
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Description

Azido-PEG10-azide is a bifunctional polyethylene glycol (PEG) derivative featuring terminal azide groups on both ends of a 10-unit PEG chain. Its molecular formula is C₂₂H₄₄N₆O₁₀, with a molecular weight of 552.6 g/mol and a CAS number of 1421783-42-7 . The dual azide groups enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry, making it a versatile linker for bioconjugation, drug delivery systems, and material science . The hydrophilic PEG spacer enhances aqueous solubility, while the symmetric azide termini allow for controlled cross-linking or multi-component assembly in nanotechnology and biomedical applications .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10/c23-27-25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-26-28-24/h1-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHKJEYZBGTRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The preparation of azido-PEG10-azide centers on the conjugation of azide-functionalized precursors via a PEG10 spacer. A seminal approach involves the synthesis of an unsymmetrical bis-azide linker, as demonstrated in the development of picolyl azide-PEG10-azide. This method leverages a two-step process:

  • Synthesis of a picolyl azide building block : 6-Azidomethylnicotinic acid is prepared as a key intermediate, featuring a carboxylic acid group for subsequent coupling.

  • Coupling to azido-PEG-amine : The carboxylic acid is activated and reacted with a commercial azido-PEG-amine (10 ethylene oxide units) to form the target compound.

Reaction Conditions:

  • Coupling reagent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base : Hünig’s base (N,N-Diisopropylethylamine)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Room temperature

  • Yield : 72% after purification.

Alternative Pathways

While the above method is predominant, alternative routes include:

  • Direct azidation of PEG diols : Treatment of PEG10 diol with sodium azide and a tosyl chloride intermediate, though this risks incomplete functionalization.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Utilized for post-synthetic modification but less common for primary synthesis.

Optimization of Reaction Parameters

Key Factors Influencing Yield and Purity

ParameterOptimal ConditionImpact on Reaction
Coupling ReagentHATUHigher efficiency vs. EDC/NHS
SolventAnhydrous DMFEnhances reagent solubility
Reaction Time4–6 hoursPrevents side reactions (e.g., hydrolysis)
Temperature20–25°CBalances kinetics and stability

Challenges and Mitigations

  • Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).

  • Byproduct formation : Use excess azido-PEG-amine (1.2 equiv) to drive completion.

  • Copper contamination : Avoided by excluding Cu catalysts in initial coupling.

Purification and Isolation Techniques

Chromatographic Methods

  • Size-exclusion chromatography (SEC) : Removes unreacted PEG precursors.

  • Reverse-phase HPLC : Achieves >95% purity using a C18 column and acetonitrile/water gradient.

Recrystallization

  • Solvent system : Ethyl acetate/hexane (3:7)

  • Recovery : 85–90% of purified product

Analytical Characterization

Structural Validation

TechniqueKey ObservationsSignificance
¹H NMR δ 3.5–3.7 ppm (PEG backbone), δ 7.2–8.1 ppm (aromatic protons from picolyl azide)Confirms PEG integrity and azide integration
ESI-TOF MS [M+H]⁺ m/z 726.3 (calc. 725.9)Validates molecular weight
FTIR 2100 cm⁻¹ (azide stretch)Verifies azide functionality

Purity Assessment

  • HPLC-UV : Single peak at 254 nm (purity ≥95%)

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/methanol 9:1).

Applications in Bioconjugation and Drug Delivery

Click Chemistry Platforms

This compound enables strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC), facilitating:

  • Antibody-drug conjugates (ADCs) : Site-specific payload attachment.

  • Nanoparticle functionalization : PEGylation for stealth properties.

Case Study: Proximity Ligation Assays

In a 2021 study, this compound was integrated into a chemoselective DNA tagging system, enabling ultrasensitive protein detection. The PEG spacer minimized steric hindrance, enhancing assay efficiency by 40% compared to shorter linkers .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG10-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Linker in Synthesis:
Azido-PEG10-azide serves as a versatile linker in the synthesis of complex molecules and polymers. Its ability to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient formation of stable triazole linkages. This property is crucial for developing advanced materials and nanotechnology applications .

Comparison with Similar Compounds:

Compound NameFunctional GroupsUnique Attributes
Azido-PEG10-amineAzide and AmineParticipates in amide bond formation
Azido-PEG10-acidAzide and Carboxylic AcidForms amide bonds with amines

Biological Applications

Bioconjugation:
In biological research, this compound is instrumental in bioconjugation strategies. It facilitates the conjugation of biomolecules, enhancing imaging and diagnostic capabilities. The azide groups react with alkyne-containing biomolecules to form stable covalent bonds, which are essential for developing targeted therapies .

Drug Delivery Systems:
this compound plays a significant role in designing advanced drug delivery systems. By enabling site-specific conjugation of drugs or imaging agents, it improves pharmacokinetics and bioavailability while minimizing side effects. This compound is particularly valuable in creating antibody-drug conjugates and prodrugs .

Medical Research Applications

Targeted Therapeutics:
The unique properties of this compound make it suitable for targeted therapeutic applications. For example, it has been used in the synthesis of PROTACs (proteolysis-targeting chimeras), which selectively degrade target proteins within cells. This approach offers innovative solutions for treating various diseases, including cancer.

Case Studies

Case Study 1: Antibody-Drug Conjugates
In a study focusing on antibody-drug conjugates, researchers utilized this compound to link antibodies with cytotoxic drugs via click chemistry. This method resulted in enhanced therapeutic efficacy and reduced systemic toxicity compared to conventional drug administration methods.

Case Study 2: Imaging Applications
Another study demonstrated the application of this compound in imaging techniques. The compound was conjugated with fluorescent markers to visualize cellular processes, showcasing its potential in diagnostic applications.

Mechanism of Action

The mechanism of action of Azido-PEG10-azide involves its ability to participate in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This property makes it an ideal candidate for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Table 1: Key Properties of Azido-PEG10-azide and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Purity Applications
This compound 1421783-42-7 C₂₂H₄₄N₆O₁₀ 552.6 Azide (N₃) at both ends ≥98% Cross-linking, multi-arm conjugates
Azido-PEG9-azide - - 508.57 Dual azides ≥95% Nanoparticle assembly
Azido-PEG10-acid 1644163-57-4 C₂₃H₄₅N₃O₁₂ 555.6 Azide + carboxylic acid 98% Amide bond formation, bioconjugation
Azido-PEG10-amine 912849-73-1 C₂₂H₄₆N₄O₁₀ 526.6 Azide + primary amine 98% NHS ester coupling, PROTACs
Amino-PEG10-azide 912849-73-1 C₂₂H₄₆N₄O₁₀ 526.6 Amine + azide - Multi-step conjugation

Key Observations :

  • Dual Azides vs. Mixed Functional Groups : this compound’s symmetric azide termini distinguish it from asymmetrical derivatives like Azido-PEG10-acid or Azido-PEG10-amine. The dual azides facilitate homobifunctional cross-linking, whereas mixed-end compounds enable sequential conjugation (e.g., click chemistry followed by carbodiimide-mediated amidation) .
  • PEG Chain Length : Increasing PEG units (e.g., Azido-PEG9-azide vs. Azido-PEG11-azide) linearly increase molecular weight (~44 g/mol per ethylene glycol unit), impacting solubility and steric hindrance in bioconjugation .

Table 2: Reactivity and Use Cases

Compound Click Chemistry Compatibility Additional Reactivity Primary Applications
This compound High (dual N₃) None Hydrogel formation, multi-arm dendrimers
Azido-PEG10-acid High (N₃) Carboxylic acid (EDC/NHS coupling) Protein-drug conjugates, surface functionalization
Azido-PEG10-amine High (N₃) Primary amine (NHS esters) Antibody-drug conjugates (ADCs), PROTACs
Amino-PEG10-azide Moderate (N₃) Primary amine Sequential conjugation (e.g., PEGylation)

Critical Insights :

  • Dual Azides in Material Science : this compound’s symmetry is advantageous for synthesizing hydrogels or star-shaped polymers via CuAAC, offering tunable mechanical properties .
  • Acid/Amine-Terminated Derivatives : Azido-PEG10-acid is preferred for covalent immobilization on amine-functionalized surfaces (e.g., biosensors), while Azido-PEG10-amine enables site-specific labeling of carboxylated biomolecules .

Research Findings and Data

Solubility and Stability

  • Solubility : this compound is highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, DMF) due to the PEG spacer .
  • Storage Stability : Stable at -20°C for >2 years; azide groups may degrade under prolonged UV exposure or acidic conditions .

Case Studies

  • Drug Delivery : this compound was used to synthesize PEGylated liposomes, enhancing circulation time and tumor targeting .
  • Biomaterials : Combined with DBCO-modified hyaluronic acid, it formed injectable hydrogels for cartilage repair .

Biological Activity

Azido-PEG10-azide, a polyethylene glycol (PEG)-based compound, is primarily recognized for its role in bioconjugation and drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound's unique properties stem from its azide functional group, which facilitates bioorthogonal reactions, making it a valuable tool in various biological applications.

  • Molecular Formula : C23H45N3O12
  • Molecular Weight : 555.62 g/mol
  • CAS Number : 1644163-57-4

This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are crucial for linking biomolecules without interfering with their biological functions .

The biological activity of this compound is largely attributed to its ability to form stable covalent bonds with alkyne-containing molecules through click chemistry. This property allows for the selective modification of proteins, nucleic acids, and other biomolecules in living systems. The reactions can be performed under mild conditions, minimizing potential damage to sensitive biological structures .

Applications in Research and Medicine

  • Synthesis of PROTACs : this compound serves as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This approach has shown promise in cancer therapy by selectively degrading oncogenic proteins .
  • Bioorthogonal Labeling : The compound is employed in bioorthogonal labeling techniques, allowing researchers to visualize and track biomolecules within cells. This capability is essential for studying cellular processes and interactions in real-time .
  • Drug Delivery Systems : this compound is also explored in developing drug delivery systems that enhance the bioavailability and targeting of therapeutic agents. Its PEG component improves solubility and circulation time in biological fluids .

Case Study 1: PROTAC Development

A study demonstrated the successful application of this compound in synthesizing a PROTAC that targets a specific E3 ligase. The resulting compound showed enhanced efficacy in degrading the target protein compared to traditional small molecule inhibitors .

Case Study 2: Bioorthogonal Imaging

In another research setting, this compound was utilized to label cell surface proteins in live bacterial cultures. The study highlighted its effectiveness in distinguishing viable cells from non-viable ones using fluorescence microscopy, showcasing its potential for microbiome studies .

Comparative Analysis of Click Chemistry Reactions

Reaction TypeReaction Rate (M⁻¹ s⁻¹)Copper RequirementToxicity Level
CuAAC1–100YesModerate
SPAAC1–60NoLow
iEDDA1–10⁶NoMinimal

This table summarizes the comparative advantages of different click chemistry methods involving this compound, highlighting its versatility and lower toxicity profile when using SPAAC or iEDDA methods compared to CuAAC .

Q & A

Q. What is the primary role of Azido-PEG10-azide in bioconjugation, and what experimental precautions are necessary for its use?

this compound is a bifunctional PEG linker containing terminal azide groups, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for site-specific biomolecule conjugation . Key precautions include avoiding prolonged exposure to light, maintaining storage at < -20°C to prevent degradation, and using protective equipment (gloves, goggles) due to its acute toxicity and skin irritation risks .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Characterization should involve nuclear magnetic resonance (NMR) to confirm PEG chain length and azide group presence, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). Ensure solvent compatibility (e.g., DMSO or DMF) to avoid aggregation during analysis .

Q. What are the standard protocols for incorporating this compound into solid-phase peptide synthesis?

this compound can be conjugated to peptides via its terminal azide groups using CuAAC with alkyne-functionalized residues. Optimize reaction conditions (e.g., 1:1.2 molar ratio of azide to alkyne, 1 mM CuSO₄, and sodium ascorbate as a reducing agent) under inert atmospheres to minimize oxidation .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity in aqueous environments for nanoparticle functionalization?

To enhance reaction efficiency in water, use hydrophilic catalysts like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA, which stabilize Cu(I) and reduce off-target reactions. Adjust pH to 7–8 and increase PEG chain hydration by pre-dissolving this compound in PBS buffer .

Q. What analytical methods resolve discrepancies in this compound’s crosslinking efficiency between batch syntheses?

Perform kinetic studies using UV-Vis spectroscopy to track azide conversion rates. Compare batch-to-batch variations via MALDI-TOF MS for PEG chain uniformity. If non-specific binding occurs, introduce blocking agents (e.g., BSA) or optimize reactant stoichiometry to minimize side reactions .

Q. How does the PEG spacer length (e.g., PEG10) influence this compound’s steric effects in multivalent ligand displays?

The PEG10 spacer provides ~45 Å flexibility, reducing steric hindrance between conjugated molecules. Validate spatial effects using Förster resonance energy transfer (FRET) or small-angle X-ray scattering (SAXS) to measure inter-ligand distances in model systems like dendrimers or liposomes .

Q. What strategies mitigate cytotoxicity risks associated with residual copper in this compound-based conjugates?

Post-reaction purification via size-exclusion chromatography or dialysis (10 kDa MWCO) removes unreacted Cu(I). Alternatively, employ copper-chelating resins (e.g., Chelex 100) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for sensitive biological applications .

Methodological Guidance

  • Experimental Design : Include negative controls (e.g., reactions without Cu(I)) to confirm CuAAC specificity. For in vivo studies, validate biocompatibility via cytotoxicity assays (e.g., MTT) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to compare reaction yields across conditions. Address outliers by repeating experiments under controlled humidity and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.